N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
CAS No.: 941896-40-8
Cat. No.: VC6964031
Molecular Formula: C20H24N2O3
Molecular Weight: 340.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941896-40-8 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.423 |
| IUPAC Name | N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
| Standard InChI Key | TUJDTASMDJGASP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)benzamide comprises a benzamide backbone (C6H5CONH-) linked to a 2-morpholinoethyl group and a 3-methoxyphenyl moiety. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) confers conformational flexibility and solubility in polar solvents, while the methoxy group (-OCH3) enhances electronic resonance within the phenyl ring.
IUPAC Name and Formula
-
IUPAC Name: N-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
-
Molecular Formula: C20H24N2O3
-
Molecular Weight: 340.42 g/mol (calculated)
-
SMILES: COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Spectroscopic Signatures
While experimental NMR data for this compound are unavailable, analogous benzamide derivatives exhibit characteristic signals:
-
1H NMR: Aromatic protons (δ 6.7–7.3 ppm), morpholine protons (δ 2.5–3.5 ppm), and methoxy protons (δ 3.8 ppm).
-
13C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm), and morpholine carbons (δ 45–70 ppm).
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide likely involves multi-step reactions, starting with the formation of the morpholinoethylamine intermediate. A plausible pathway includes:
-
Morpholinoethylamine Synthesis:
-
Reaction of morpholine with 2-chloroethylamine under basic conditions to form 2-morpholinoethylamine.
-
-
Benzamide Formation:
-
Condensation of benzoyl chloride with 2-morpholinoethylamine in the presence of a base (e.g., triethylamine) to yield the benzamide core.
-
-
Methoxyphenyl Substitution:
-
Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or Ullmann coupling.
-
Industrial Production Considerations
Large-scale synthesis would optimize solvent systems (e.g., dichloromethane or ethanol), catalysts (e.g., palladium for coupling reactions), and purification techniques (e.g., column chromatography or recrystallization). Continuous flow reactors could enhance yield and scalability.
| Compound | Enzyme Target | Ki (nM) | Reference |
|---|---|---|---|
| 3f (Benzamide-sulfonamide) | AChE | 8.91 ± 1.65 | |
| 3g (Benzamide-sulfonamide) | hCA I | 4.07 ± 0.38 | |
| Hypothetical Target | AChE | Predicted | – |
Comparative Analysis with Related Benzamide Derivatives
Substituent Effects on Bioactivity
-
Electron-Withdrawing Groups (e.g., Br): Enhance crystallinity and melting points but reduce solubility.
-
Morpholine Ring: Improves bioavailability by increasing solubility and membrane permeability.
-
Methoxy Group: Modulates electronic effects, potentially enhancing receptor binding affinity.
Case Study: Brominated Analog
The brominated derivative (2-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide) exhibits:
-
Higher molecular weight (419.3 g/mol vs. 340.4 g/mol).
-
Increased halogen-mediated cytotoxicity in cancer cell lines.
Future Directions in Research and Applications
Therapeutic Development
-
Optimization: Structure-activity relationship (SAR) studies to refine substituents for enhanced potency.
-
Targeted Delivery: Development of nanoparticle carriers to improve pharmacokinetics.
Industrial Applications
-
Agrochemicals: Potential use as fungicides or herbicides due to structural similarity to bioactive benzamides.
-
Materials Science: Incorporation into polymers for controlled drug release systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume